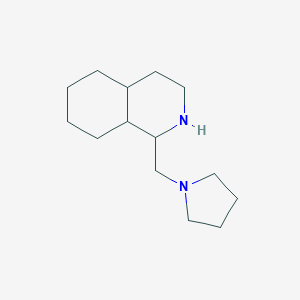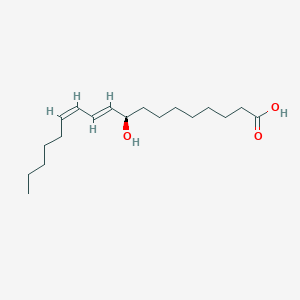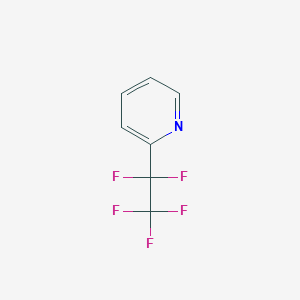
2-(Pentafluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentafluoroethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a pentafluoroethyl group, which makes it highly electronegative and reactive. In
Mecanismo De Acción
The exact mechanism of action of 2-(Pentafluoroethyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play critical roles in cell signaling and regulation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(Pentafluoroethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, it has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Pentafluoroethyl)pyridine in lab experiments is its high reactivity and specificity. This compound can selectively target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. Additionally, it has been shown to have potent biological activity, making it a promising candidate for the development of new drugs and pharmaceuticals.
However, there are also some limitations to using 2-(Pentafluoroethyl)pyridine in lab experiments. One of the main challenges is its toxicity. This compound can be highly toxic to cells and animals at high concentrations, which can limit its use in certain experiments. Additionally, its high reactivity can make it difficult to control and measure its effects accurately.
Direcciones Futuras
There are many future directions for research on 2-(Pentafluoroethyl)pyridine. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Researchers are exploring ways to modify its structure to enhance its biological activity and reduce its toxicity. Additionally, there is interest in studying its effects on other diseases, such as neurodegenerative disorders and infectious diseases.
Another area of interest is in the development of new methods for synthesizing 2-(Pentafluoroethyl)pyridine. Researchers are exploring ways to improve the efficiency and yield of the synthesis process, as well as to develop new methods that can yield different byproducts and derivatives.
Conclusion
In conclusion, 2-(Pentafluoroethyl)pyridine is a chemical compound that has significant potential for scientific research. Its unique properties and potential applications make it a valuable tool for studying biological processes and developing new drugs and pharmaceuticals. While there are some limitations and challenges associated with its use, ongoing research is exploring ways to overcome these obstacles and unlock the full potential of this compound.
Métodos De Síntesis
The synthesis of 2-(Pentafluoroethyl)pyridine is a complex process that requires specific reagents and conditions. One of the most common methods involves the reaction of 2-bromopyridine with pentafluoroethyl magnesium bromide in the presence of a palladium catalyst. This reaction yields 2-(Pentafluoroethyl)pyridine as the main product. Other methods involve the use of different reagents, such as pentafluoroethyl iodide or pentafluoroethyl lithium, and can yield different byproducts.
Aplicaciones Científicas De Investigación
2-(Pentafluoroethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potent biological activity against certain types of cancer cells, and it is being investigated as a potential anticancer agent. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
1744-46-3 |
|---|---|
Nombre del producto |
2-(Pentafluoroethyl)pyridine |
Fórmula molecular |
C7H4F5N |
Peso molecular |
197.1 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
Clave InChI |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
SMILES canónico |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Sinónimos |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



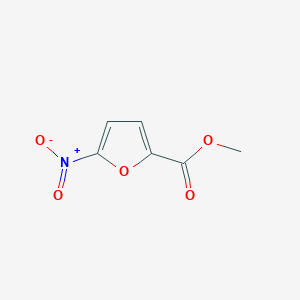
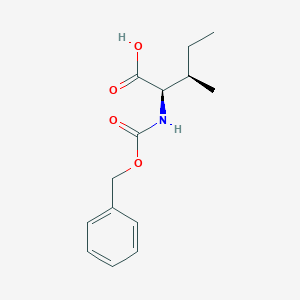
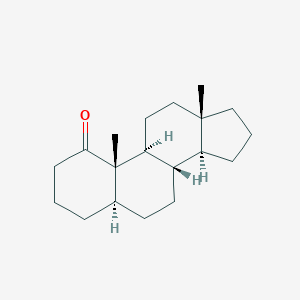
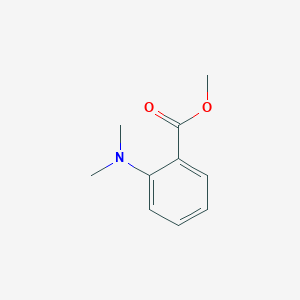
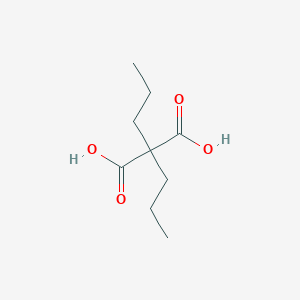
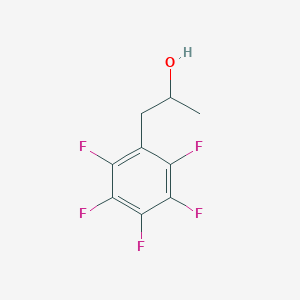
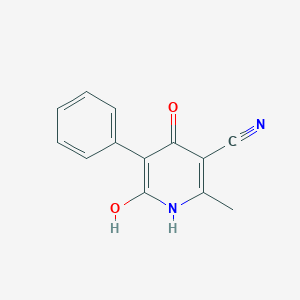
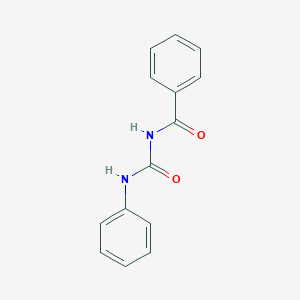
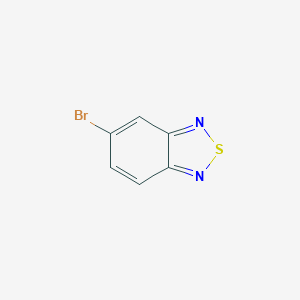
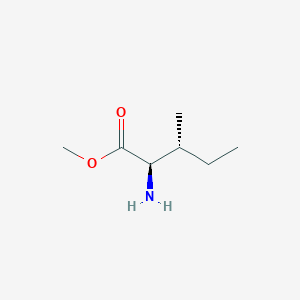
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
